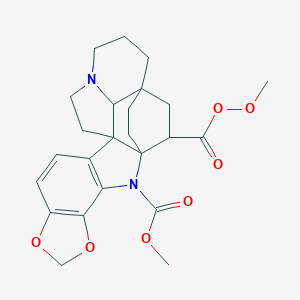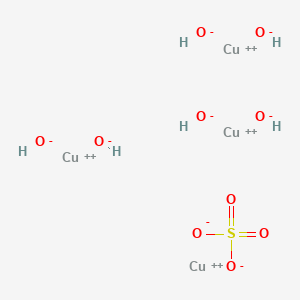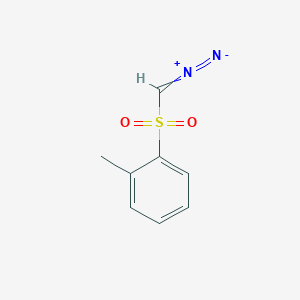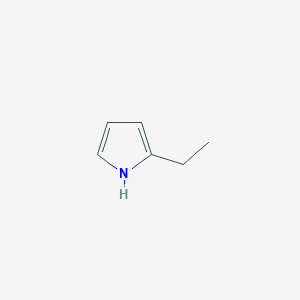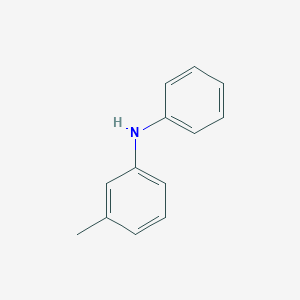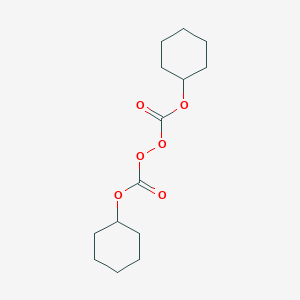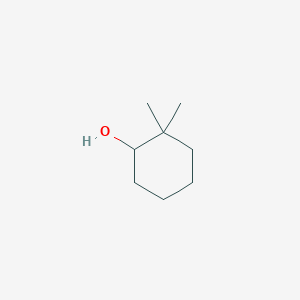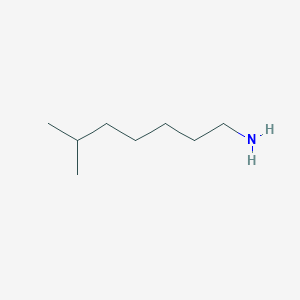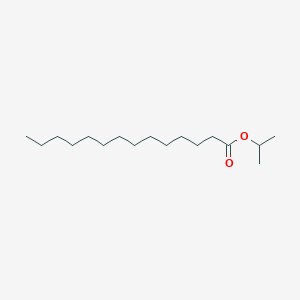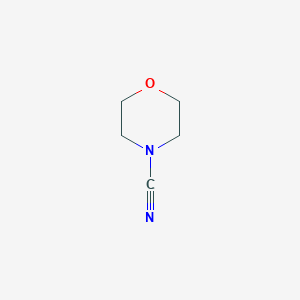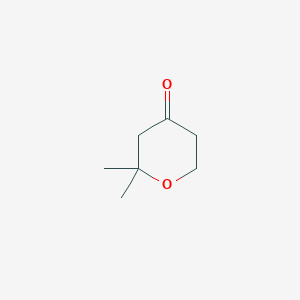
2,2-Dimethyltetrahydropyran-4-one
Overview
Description
2,2-Dimethyltetrahydropyran-4-one is an organic compound with the molecular formula C7H12O2. It is a heterocyclic compound featuring a tetrahydropyran ring with two methyl groups at the 2-position and a ketone group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Mechanism of Action
- In the presence of an equimolar amount of titanium tetrachloride (TiCl₄) , photolysis of the compound leads to the formation of stereoisomer 2,5-di(3’,3’-dimethyl)-4’-oxacyclohexano)dioxolanes .
- Without TiCl₄, irradiation of 2,2-Dimethyltetrahydropyran-4-one in methanol results in the formation of 4-hydroxymethyl-2,2-dimethyltetrahydropyran-4-ol and 2,2-dimethyltetrahydropyran-4-ol .
Mode of Action
Pharmacokinetics
Preparation Methods
2,2-Dimethyltetrahydropyran-4-one can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one using a palladium-on-charcoal catalyst in ethanol. The reaction is carried out under an atmosphere of hydrogen for several hours, resulting in the formation of this compound with a yield of approximately 74% . Industrial production methods often utilize similar catalytic hydrogenation processes to achieve high yields and purity.
Chemical Reactions Analysis
2,2-Dimethyltetrahydropyran-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
2,2-Dimethyltetrahydropyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and potential drug candidates.
Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals
Comparison with Similar Compounds
2,2-Dimethyltetrahydropyran-4-one can be compared with other similar compounds, such as:
- 2,2,6,6-Tetramethyl-2H-3,5,6-trihydropyran-4-one
- Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
- 3-Methoxydihydro-2H-pyran-4-one
- Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate These compounds share structural similarities but differ in the functional groups attached to the tetrahydropyran ring. The presence of different substituents can significantly influence their chemical reactivity and applications .
Properties
IUPAC Name |
2,2-dimethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMNOXJVRHGUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365056 | |
| Record name | 2,2-Dimethyltetrahydropyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-16-7 | |
| Record name | 2,2-Dimethyltetrahydropyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyltetrahydropyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions 2,2-Dimethyltetrahydropyran-4-one can undergo?
A1: this compound exhibits interesting reactivity, particularly in photochemical transformations. For instance, when exposed to UV light in methanol, it can undergo a variety of reactions, leading to the formation of different products. The presence of titanium tetrachloride (TiCl4) significantly influences the reaction pathway and product distribution. [, ]
Q2: Can this compound be used as a building block for synthesizing other heterocyclic compounds?
A2: Yes, this compound serves as a valuable starting material in the synthesis of various heterocyclic systems. Researchers have successfully utilized it to create new derivatives of pyrano[3,4-c]pyridines [], thieno[2,3-b]pyridines [], and O-pyrimidinyloximes []. These compounds hold potential for various applications, including medicinal chemistry.
Q3: Are there any specific structural features of this compound that contribute to its reactivity?
A3: The presence of the carbonyl group at the 4-position of the tetrahydropyran ring significantly influences the reactivity of this compound. This carbonyl group can undergo nucleophilic addition reactions and participate in various cyclization reactions, facilitating the formation of fused heterocyclic systems. [, ]
Q4: Have any studies investigated the biological activity of compounds derived from this compound?
A4: While the provided research primarily focuses on the synthesis and chemical transformations of this compound derivatives, some studies have explored the antitumor properties of spirocyclic 1,3-diazaadamantanes synthesized using this compound. [] This suggests potential applications in medicinal chemistry and drug discovery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

